REACTION_CXSMILES
|
[F:1][C:2]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([S:17][C:18]([F:23])([F:22])[CH:19]([F:21])[F:20])=[CH:12][C:11]=1[Cl:24])=[O:8])=[O:5].[OH:30]O>C(O)(=O)C.O>[F:1][C:2]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([S:17]([C:18]([F:22])([F:23])[CH:19]([F:21])[F:20])=[O:30])=[CH:12][C:11]=1[Cl:24])=[O:8])=[O:5]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)NC(=O)NC2=C(C=C(C(=C2)Cl)SC(C(F)F)(F)F)Cl)C(=CC=C1)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
CUSTOM
|
Details
|
the crystals which separated out
|
Type
|
FILTRATION
|
Details
|
were recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water and ethanol successively
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NC(=O)NC2=C(C=C(C(=C2)Cl)S(=O)C(C(F)F)(F)F)Cl)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |